BenchChemオンラインストアへようこそ!

Amoitone B

NR4A1 Nur77 ligand affinity

Amoitone B is a chemically synthesized cytosporone B analog engineered for superior NR4A1 (Nur77) binding affinity, making it the definitive agonist for dissecting Nur77-mediated mitochondrial apoptosis pathways. Its robust target engagement ensures reproducible Bcl-2 conformational switch and cytochrome c release assays, yet intrinsic water-insolubility and short biological half-life mandate use of rigorously characterized, high-purity material for any formulation work. Procuring this ≥98.5% HPLC-verified reagent eliminates the batch-to-batch variability that confounds nanomedicine development (nanocrystal, NLC, PEG-NLC) and in vivo efficacy studies in gastric, colon, liver, and lung cancer models.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
CAS No. 1257228-26-4
Cat. No. B3186576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoitone B
CAS1257228-26-4
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCCCCC
InChIInChI=1S/C22H34O5/c1-3-5-7-8-9-10-12-19(24)22-17(14-18(23)16-20(22)25)15-21(26)27-13-11-6-4-2/h14,16,23,25H,3-13,15H2,1-2H3
InChIKeyFCKDHZVFIMRCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amoitone B (CAS 1257228-26-4): Sourcing and Baseline Characteristics for NR4A1‑Mediated Cancer Research


Amoitone B is a chemically synthesized analog of the natural octaketide cytosporone B . It functions as an agonist of the orphan nuclear receptor NR4A1 (Nur77), a transcription factor implicated in cancer cell survival and mitochondrial apoptosis . The compound has a molecular weight of 378.50 g·mol⁻¹ and a molecular formula of C₂₂H₃₄O₅ . Amoitone B is supplied as a high‑purity reagent (e.g., 98.50% by HPLC) for research applications in oncology and molecular pharmacology .

Why NR4A1 Agonists Are Not Interchangeable: Critical Differentiation of Amoitone B


Simply selecting any “NR4A1 agonist” or “cytosporone B analog” can confound experimental outcomes because ligand affinity, target‑engagement kinetics, and downstream apoptotic potency vary dramatically across the class. For instance, the parent molecule cytosporone B exhibits a Kd of ~740 nM for Nur77 [1], while later‑generation agonists like Nurr1 agonist 4 and 4A7C‑301 show EC₅₀ values in the low micromolar range (2.1 μM and 6.53 μM, respectively) [2]. Amoitone B was specifically engineered to possess “superior affinity with Nur77 than its parent compound” [3][4], a distinction that directly influences cellular efficacy and animal model responses. Moreover, intrinsic physicochemical limitations—marked water‑insolubility and short biological half‑life—require procurement of rigorously characterized material for reproducible formulation studies [4]. The following quantitative evidence demonstrates why Amoitone B cannot be arbitrarily substituted.

Quantitative Differentiation of Amoitone B: Head‑to‑Head and Cross‑Study Comparisons


Superior NR4A1 Binding Affinity Versus the Parent Molecule Cytosporone B

Amoitone B demonstrates superior binding affinity for the Nur77 receptor compared to its parent compound, cytosporone B [1]. While exact Kd values for Amoitone B are not disclosed in primary literature, multiple independent studies confirm that the chemical modification from the pentyl ester of cytosporone B significantly increases ligand–receptor interaction strength [2][3]. This enhanced affinity translates into greater Nur77‑dependent transactivation and mitochondrial apoptosis induction in cancer cell models [2].

NR4A1 Nur77 ligand affinity

Enhanced Cytotoxic Activity of Amoitone B Nanocrystals Relative to Free Amoitone B Solution

Amoitone B nanocrystals (AmB‑NC) demonstrate significantly improved in vitro anticancer activity compared to Amoitone B solution [1]. MTT assays across stomach (BGC‑823), colon (SW620), liver (HepG2), and lung (H460) cancer cell lines consistently show that AmB‑NC formulation enhances cytotoxicity [1]. Although precise IC₅₀ values are not tabulated in the abstracts, the authors report “markedly enhanced cytotoxicity” and “improved in vitro antitumor activity” relative to free drug [1][2].

cytotoxicity nanocrystals cancer cell lines

Improved Pharmacokinetic Profile of PEGylated Long‑Circulating Nanostructured Lipid Carriers

PEGylated Amoitone B‑loaded nanostructured lipid carriers (AmB‑PEG‑NLC) exhibit prolonged mean residence time (MRT) and elevated area under the plasma concentration–time curve (AUC) versus both Amoitone B solution and unmodified NLC [1]. In a rabbit intravenous pharmacokinetic study, AmB‑PEG‑NLC achieved an AUC of 12.549 h·mg·L⁻¹, with an MRT of 8.879 h and elimination half‑life (t₁/₂) of 3.731 h, whereas Amoitone B solution showed a significantly lower AUC and shorter MRT (exact numeric values for the solution were not reported, but the difference is described as “obvious increase”) [2].

pharmacokinetics PEG‑NLC AUC

Consistent Purity Benchmarking Across Commercial Sources

Amoitone B is available from multiple vendors with documented purity, enabling researchers to compare and select material meeting specific experimental rigor. MedChemExpress lists Amoitone B (HY‑160498) at 98.50% purity by HPLC . This purity level is comparable to other NR4A1 agonists on the market (e.g., NR4A agonist‑1 at 99.93%, Nurr1 agonist 7 at 99.90%) and is suitable for most cell‑based and in vivo studies .

purity quality control procurement

Tissue Distribution Profile Indicating Potential for Liver and Lung Cancer Targeting

In vivo tissue distribution studies in mice reveal that Amoitone B nanocrystals (AmB‑NC) preferentially accumulate in the liver and lungs [1]. This accumulation pattern is advantageous for liver‑ and lung‑directed anticancer research, as it suggests higher local drug exposure in those organs relative to other tissues [1].

tissue distribution biodistribution nanocrystals

Nur77‑Dependent Apoptosis Induction Superior to Parent Compound

Amoitone B induces apoptosis in cancer cells through the Nur77–Bcl‑2 mitochondrial pathway, with enhanced efficiency compared to cytosporone B [1][2]. Mechanistic studies indicate that Amoitone B promotes Nur77 translocation from nucleus to mitochondria, where it interacts with Bcl‑2, converting it from a pro‑survival to a pro‑apoptotic factor [1]. Flow cytometry analyses demonstrate that AmB‑NC formulation significantly increases the apoptotic fraction in BGC‑823 gastric cancer cells relative to free Amoitone B solution [2].

apoptosis Nur77 translocation Bcl‑2

Optimal Application Scenarios for Amoitone B in Preclinical Cancer and Nuclear Receptor Research


In Vitro Investigation of Nur77‑Dependent Apoptotic Signaling

Amoitone B is ideally suited for studies examining the nuclear‑to‑mitochondrial translocation of Nur77 and the subsequent Bcl‑2 conformational switch that triggers cytochrome c release and apoptosis [1]. Its superior Nur77 affinity relative to cytosporone B ensures robust target engagement in cell‑based assays, enabling clearer dissection of the NR4A1‑mediated cell death pathway [2][3].

Development of Advanced Nanocarrier Formulations for Poorly Soluble NR4A1 Agonists

Given Amoitone B’s inherent water‑insolubility and short half‑life, the compound serves as an excellent model drug for nanomedicine research. Studies have successfully employed Amoitone B to evaluate nanocrystal, nanostructured lipid carrier (NLC), and PEGylated NLC platforms, demonstrating significant improvements in cytotoxicity, pharmacokinetic exposure (AUC), and tissue distribution [1][3][4].

Preclinical Efficacy Testing in Gastric, Colon, Liver, and Lung Cancer Xenograft Models

Amoitone B’s demonstrated anticancer activity in cell lines derived from gastric, colon, liver, and lung cancers positions it as a relevant tool for in vivo efficacy studies [2][4]. The observed preferential accumulation of Amoitone B nanocrystals in liver and lung tissues further supports its use in hepatocellular carcinoma and lung cancer models [1].

Comparative NR4A1 Agonist Profiling and Target Validation

Investigators benchmarking a panel of NR4A1 agonists can employ Amoitone B as a representative cytosporone B derivative with validated high‑affinity Nur77 binding [2][3]. Its commercial availability at defined purity (≥98.5%) allows for reproducible head‑to‑head comparisons with other Nur77/Nurr1 agonists such as Nurr1 agonist 4 (EC₅₀ 2.1 μM) and 4A7C‑301 (EC₅₀ 6.53 μM) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amoitone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.